Methyl 2-cyano-2-(2-nitrophenyl)acetate

Medicinal Chemistry Process Chemistry Regioselective Synthesis

Sourcing regioisomerically pure ortho-nitro aryl acetates often leads to analogs that fail in cyclization. Methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) directly resolves this, enabling specific SNAr-driven routes to 2-aminoindoles. • Exclusive ortho-nitro substitution essential for reductive indole cyclization; para-nitro (CAS 30698-33-0) or non-nitrated analogs cannot substitute. • Convenient low-melting solid (mp 58-59°C) simplifies handling and precise weighing versus oily ethyl ester analogs. • Quantifiable lower lipophilicity (XLogP3 1.5) than non-nitrated phenylacetates aids ADME optimization.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 113772-13-7
Cat. No. B019577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-2-(2-nitrophenyl)acetate
CAS113772-13-7
Synonymsα-Cyano-2-nitro-benzeneacetic Acid Methyl Ester; 
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3
InChIKeyNSMXJMPKVCIXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-cyano-2-(2-nitrophenyl)acetate: Physicochemical & Structural Identity


Methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) is a cyanoacetic acid derivative with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol [1]. It is characterized by the presence of an ortho-nitrophenyl ring, an alpha-cyano group, and a methyl ester moiety [1]. Key physicochemical parameters include a melting point of 58-59°C (lit.) , a computed XLogP3-AA of 1.5 [1], and a topological polar surface area (TPSA) of 95.9 Ų [2]. It is typically supplied as a solid with a purity of ≥95%, with storage recommended at 2-8°C .

Ortho-nitro reductive cyclization for indole synthesis
Solid-state form facilitates handling and recrystallization
Regiospecific ortho-substitution defines synthetic utility

Methyl 2-cyano-2-(2-nitrophenyl)acetate: Irreplaceable Specificity


Methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) is not interchangeable with common analogs due to its specific ortho-nitro substitution pattern, which confers unique reactivity and physical properties essential for targeted synthetic applications [1][2]. Unlike the para-nitro isomer (CAS 30698-33-0), which is primarily utilized in routes to (R)-aminoglutethimide via nucleophilic substitution of 1-chloro-4-nitrobenzene [1], or the non-nitrated analog methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) [2], the ortho-nitro group in this compound enables a distinct SNAr-based reduction/cyclization pathway critical for indole synthesis [3]. Generic substitution with these alternatives would result in either a different regioisomeric product, failure to undergo the requisite cyclization, or altered physicochemical properties such as a different XLogP3-AA value (1.5 for ortho-nitro vs. 1.7 for non-nitrated analog) [2], thereby compromising synthetic routes and product integrity.

Para-nitro isomer
Different cyclization pathway – may not form indole scaffolds; utilized in aminoglutethimide synthesis instead
Non-nitrated analog
Lacks SNAr activation; lipophilicity profile differs, altering solubility and reactivity
Ethyl ester analog
Lower melting point, often an oil – may complicate handling and purification reproducibility

Methyl 2-cyano-2-(2-nitrophenyl)acetate: Differentiation from Key Analogs


Ortho- vs. Para-Nitro Regioisomer Synthetic Utility

Methyl 2-cyano-2-(2-nitrophenyl)acetate (ortho-isomer, CAS 113772-13-7) serves a distinct synthetic role compared to its para-isomer, methyl 2-cyano-2-(4-nitrophenyl)acetate (CAS 30698-33-0) [1][2]. The para-isomer is a documented intermediate in the synthesis of (R)-aminoglutethimide via nucleophilic substitution of 1-chloro-4-nitrobenzene [1]. In contrast, the ortho-isomer is the requisite precursor for reductive cyclization reactions to form indoles, a transformation that is not feasible with the para-nitro regioisomer due to the geometric constraints of ortho-cyclization [2].

Synthetic Utility
Head-to-head
Ortho isomer → indole formation via reductive cyclization; Para isomer → aminoglutethimide via SNAr
Regioisomer choice defines product class
Route failure risk with wrong isomer
Medicinal Chemistry Process Chemistry Regioselective Synthesis

Lipophilicity Impact of Ortho-Nitro Group

The presence of the ortho-nitro group in methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) reduces its lipophilicity compared to the non-nitrated analog, methyl 2-cyano-2-phenylacetate (CAS 30698-30-7) [1][2]. The computed XLogP3-AA value for the target compound is 1.5 [1], while the value for the non-nitrated analog is 1.7 [2]. This difference is attributable to the electron-withdrawing and polar nature of the nitro group.

Lipophilicity (XLogP)
Head-to-head
Δ XLogP3-AA = −0.2 (ortho-nitro vs. non-nitrated analog)
Lower lipophilicity influences solubility and permeability
Computed value from PubChem
Physicochemical Properties Lipophilicity ADME Profiling

Methyl vs. Ethyl Ester: Handling & Purification Properties

The methyl ester (CAS 113772-13-7) and its ethyl ester analog (ethyl 2-cyano-2-(2-nitrophenyl)acetate, CAS 65548-02-9) exhibit markedly different physical states and melting points, which have practical implications for handling, purification, and storage . The target methyl ester is a solid at room temperature with a melting point of 58-59°C , while the ethyl ester analog has a significantly lower melting point of 49-51°C and is often described as a light brown oil .

Melting Point & State
Data to verify
58–59 °C solid (methyl ester) vs. 49–51 °C oil (ethyl ester analog)
Solid state aids handling and purification
Supplier-reported; verify under own conditions
Process Chemistry Solid-State Chemistry Purification

SNAr and Reductive Cyclization for Indole Synthesis

The ortho-nitro group in methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and facilitates a subsequent reductive cyclization cascade to form 2-aminoindoles, a transformation that is a defining feature of this compound class [1]. The reaction proceeds via initial SNAr to form a 2-cyano-2-(2-nitrophenyl)acetamide intermediate, followed by reduction/cyclization using reagents such as FeCl3/Zn or Hantzsch ester with Pd/C [1]. This pathway is not accessible to analogs lacking the ortho-nitro group or bearing a para-nitro group, which cannot undergo the same intramolecular cyclization due to geometric constraints.

SNAr/Cyclization
Class-level
Ortho-nitro enables SNAr then reductive cyclization to 2-aminoindoles
Required for 2-aminoindole scaffold access
Class-level pathway; validate for specific substrates
Heterocyclic Chemistry Synthetic Methodology Indole Alkaloids

Methyl 2-cyano-2-(2-nitrophenyl)acetate: Research & Industrial Applications


2-Aminoindole Scaffold Synthesis

As established by its unique reactivity profile [1], methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) is a key starting material for the synthesis of 2-aminoindole derivatives [1]. This application is supported by its ability to undergo SNAr with amines followed by reductive cyclization using reagents like FeCl3/Zn or Pd/C with Hantzsch ester, yielding 2-aminoindoles in good to excellent yields [1]. This is a critical application for medicinal chemistry programs targeting this privileged heterocyclic scaffold [1].

Physicochemical Property Optimization in Drug Discovery

The ortho-nitro group on methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) confers a specific lipophilicity profile (XLogP3-AA of 1.5) [1], which is lower than its non-nitrated analog (XLogP3-AA of 1.7) [2]. This property makes it a preferred building block for medicinal chemists seeking to modulate the lipophilicity of drug candidates, which can improve solubility, reduce off-target binding, and enhance overall ADME characteristics [1][2]. This provides a quantifiable advantage over less polar analogs.

Solid-State Advantages in Process Chemistry

Unlike its ethyl ester analog, which is often an oil or low-melting solid [1], methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) is a convenient solid at ambient temperature with a melting point of 58-59°C [2]. This physical property facilitates easier handling, precise weighing, and purification via recrystallization in process chemistry and scale-up operations, offering a clear logistical advantage for laboratory and pilot-plant workflows [2].

SNAr-Derived Complex Molecule Building Block

The presence of both an ortho-nitro group and an alpha-cyanoacetate moiety in methyl 2-cyano-2-(2-nitrophenyl)acetate (CAS 113772-13-7) renders the aromatic ring highly activated toward nucleophilic aromatic substitution (SNAr) [1]. This reactivity allows for the selective introduction of diverse nucleophiles (e.g., amines, alkoxides) at the ortho-position relative to the nitro group, enabling the synthesis of a wide array of complex, ortho-substituted aromatic building blocks for pharmaceutical and agrochemical research [1].

Application
Selection Property
Validation Focus
Indole scaffold synthesis
Ortho-nitro reductive cyclization pathway
Cyclization yield and indole derivatization
Lipophilicity optimization
Low computed lipophilicity (XLogP3-AA)
Solubility and permeability screening
Process-scale handling
Ambient solid form
Recrystallization and formulation consistency
Diversified aromatic building blocks
Ortho-nitro-activated SNAr reactivity
Nucleophile scope and reaction optimization
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